1-bromo-3-(4-bromophenyl)benzene

Catalog No.
S1892385
CAS No.
57186-90-0
M.F
C12H8Br2
M. Wt
312 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-3-(4-bromophenyl)benzene

CAS Number

57186-90-0

Product Name

1-bromo-3-(4-bromophenyl)benzene

IUPAC Name

1-bromo-3-(4-bromophenyl)benzene

Molecular Formula

C12H8Br2

Molecular Weight

312 g/mol

InChI

InChI=1S/C12H8Br2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H

InChI Key

DLAKCVTXQRIHEY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Br

1-Bromo-3-(4-bromophenyl)benzene is an organic compound characterized by the presence of bromine atoms and phenyl groups in its structure. Its molecular formula is C12H8Br2C_{12}H_{8}Br_{2}, and it has a molecular weight of approximately 295.00 g/mol. The compound features a bromobenzene moiety substituted at the 3-position with another bromobenzene group at the para position, contributing to its unique chemical properties.

The compound exhibits a melting point of 75-76 °C and a boiling point of 175-177 °C at reduced pressure (3 Torr) . Its density is approximately 1.667 g/cm³, indicating that it is denser than water, which may influence its solubility and interactions in various environments .

Precursor for Organic Synthesis:

3,4'-Dibromobiphenyl can serve as a building block for the synthesis of more complex organic molecules. Due to the presence of the two reactive bromine atoms, it can undergo various reactions like Suzuki-Miyaura coupling or Stille coupling to introduce new functional groups. This allows researchers to create novel materials with specific properties ().

Environmental Science Research:

As a persistent organic pollutant (POP), 3,4'-Dibromobiphenyl can be found in trace amounts in the environment. Some studies have investigated its degradation pathways and potential environmental impact ().

Typical for aryl halides, including:

  • Nucleophilic substitution reactions: The bromine atoms can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Cross-coupling reactions: This compound can undergo coupling reactions with organometallic reagents, such as organolithium or Grignard reagents, to form biaryl compounds.
  • Electrophilic aromatic substitution: The presence of multiple bromine substituents can influence the reactivity of the aromatic rings, allowing for further functionalization.

These reactions are significant for synthesizing more complex organic molecules used in pharmaceuticals and materials science.

1-Bromo-3-(4-bromophenyl)benzene can be synthesized through several methods:

  • Bromination of biphenyl derivatives: Starting from biphenyl, bromination can occur selectively at the desired positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Cross-coupling reactions: Utilizing palladium-catalyzed coupling reactions between aryl halides can yield this compound from simpler aryl precursors.
  • Functionalization of existing bromobenzene derivatives: By reacting existing bromobenzene derivatives with suitable electrophiles or nucleophiles, one can introduce additional functional groups to form 1-bromo-3-(4-bromophenyl)benzene.

This compound serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceuticals: Used in the synthesis of biologically active compounds and drug candidates.
  • Material Science: Employed in the development of organic electronic materials due to its unique electronic properties.
  • Chemical Research: Acts as a building block for more complex organic molecules in research settings.

Studies on the interactions of 1-bromo-3-(4-bromophenyl)benzene with other chemical species are crucial for understanding its reactivity and potential applications. Interaction studies typically focus on:

  • Reactivity with nucleophiles: Understanding how this compound reacts with various nucleophiles can provide insights into its synthetic utility.
  • Biological interactions: Investigating how this compound interacts with biological systems, including potential enzyme targets or receptors.

Several compounds share structural similarities with 1-bromo-3-(4-bromophenyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-4-bromobenzeneC12H8Br2C_{12}H_{8}Br_{2}Para substitution pattern; higher symmetry
1-Bromo-3-(3-bromophenyl)benzeneC12H8Br2C_{12}H_{8}Br_{2}Meta substitution pattern; different reactivity
1-Bromo-4-chlorobenzeneC6H4BrClC_{6}H_{4}BrClContains chlorine instead of a second bromine atom
4-Bromo-1-chloro-2-methylbenzeneC9H8BrClC_{9}H_{8}BrClMethyl group introduces steric effects

These compounds highlight the diversity within halogenated aromatic systems and underscore the unique attributes of 1-bromo-3-(4-bromophenyl)benzene due to its specific substitution pattern and reactivity profile.

XLogP3

4.9

UNII

A1ID8D8XLH

Other CAS

57186-90-0

Wikipedia

3,4'-dibromobiphenyl

Dates

Modify: 2023-08-16

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